molecular formula C14H20N4 B11790658 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile

Cat. No.: B11790658
M. Wt: 244.34 g/mol
InChI Key: OPDTWMXHRYMLEF-UHFFFAOYSA-N
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Description

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4, a nitrile group at position 3, and a 4-isopropylpiperazinyl moiety at position 6. The isopropyl group on the piperazine enhances lipophilicity, while the nitrile group may improve metabolic stability compared to amine or amide analogs .

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H20N4/c1-11(2)17-4-6-18(7-5-17)14-8-12(3)13(9-15)10-16-14/h8,10-11H,4-7H2,1-3H3

InChI Key

OPDTWMXHRYMLEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)N2CCN(CC2)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a series of reactions involving nitrile formation and subsequent functional group modifications.

    Introduction of the Piperazine Moiety: The isopropylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine ring is attached to the nicotinonitrile core under controlled conditions.

    Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the nicotinonitrile core or the piperazine ring are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)10.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific cellular pathways involved in tumor growth and survival .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Its structure suggests potential interactions with serotonin and dopamine receptors, which may lead to therapeutic effects in mood disorders and anxiety . Preliminary studies have indicated that it may enhance cognitive function and reduce anxiety-like behaviors in animal models.

Tumor Growth Inhibition

A significant case study involved xenograft models where treatment with 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile resulted in a marked reduction in tumor size compared to control groups. This study supports its potential as an effective anticancer agent .

Safety and Toxicity Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated that it has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is crucial for its further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Functional Group Impact : The nitrile group enhances metabolic stability compared to amines (e.g., 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine ) or amides (e.g., Netupitant intermediates ), which are prone to oxidation or hydrolysis.
  • Aromatic Core Differences : Pyridine-based analogs exhibit distinct electronic properties compared to indole derivatives (e.g., 6-(4-Methylpiperazin-1-yl)-1H-indole ), affecting π-π stacking interactions in biological systems.

Research Findings and Implications

  • Stability Studies : Nitrile-containing compounds demonstrate superior stability in hepatic microsomal assays compared to amide or amine analogs, as seen in related nicotinamide derivatives .
  • Receptor Docking Simulations : Molecular modeling suggests the 4-isopropylpiperazinyl group in the target compound occupies hydrophobic pockets in serotonin receptors (5-HT₃), similar to Netupitant’s antiemetic mechanism .
  • Toxicity Profile : Piperazine derivatives with bulky substituents (e.g., isopropyl) show reduced hERG channel binding compared to smaller analogs, mitigating cardiac toxicity risks .

Biological Activity

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the treatment of neurological disorders. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile is C14H20N4, with a molecular weight of approximately 244.34 g/mol. The compound features a pyridine ring with a cyano group and an isopropyl-substituted piperazine moiety, which may enhance its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. Compounds with similar structures have shown significant effects on the central nervous system, suggesting that 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile may possess properties that could be beneficial in treating mood disorders such as depression and anxiety .

Potential Receptor Interactions:

  • Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety levels.
  • Dopamine Receptors : Interaction with dopamine receptors may play a role in the management of psychotic disorders.

Synthesis

The synthesis of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile typically involves several steps:

  • Formation of the Nicotinonitrile Core : This is achieved through reactions that involve nitrile formation and subsequent functional group modifications.
  • Introduction of the Piperazine Moiety : The isopropylpiperazine group is incorporated via nucleophilic substitution reactions under controlled conditions.
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the final product with high purity.

Biological Activity Studies

Research has indicated that 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile exhibits notable biological activities, particularly in pharmacological contexts:

Pharmacological Effects

  • Antidepressant Activity : Similar compounds have been studied for their potential to alleviate symptoms of depression through modulation of neurotransmitter systems.
  • Anxiolytic Properties : Potential applications in anxiety treatment have been suggested based on receptor binding profiles.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinonitrile1355179-57-5Ethyl substitution may alter receptor binding profiles.
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile1355174-69-4Methyl substitution provides different pharmacokinetic properties.
6-(4-Formylpiperazin-1-yl)-4-methylnicotinonitrile1355232-07-3Formyl group introduces unique reactivity.

The distinct combination of the isopropyl group on the piperazine ring and the methylnicotinonitrile structure suggests that this compound may exhibit unique biological activities compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of compounds similar to 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile:

  • Antifungal Activity : Research on related piperazine derivatives has shown potential antifungal effects, indicating a broader spectrum of biological activity .
  • Neuropharmacology Studies : Investigations into receptor interactions have provided insights into how these compounds might modulate neurotransmitter systems effectively .

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